LEVOFURALTADONE LEVOFURALTADONE Levofuraltadone is a member of furans and a C-nitro compound.
Levofuraltadone is the L enantiomer of furaltadone, a nitrofuran antibiotic that is effective against bacterial infections in birds when added to feed or drinking water. Levofuraltadone has been used to treat Trypanosoma cruzi infection in Chagas' disease.
Brand Name: Vulcanchem
CAS No.: 3795-88-8
VCID: VC0532950
InChI: InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1
SMILES: C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
Molecular Formula: C13H16N4O6
Molecular Weight: 324.29 g/mol

LEVOFURALTADONE

CAS No.: 3795-88-8

Cat. No.: VC0532950

Molecular Formula: C13H16N4O6

Molecular Weight: 324.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LEVOFURALTADONE - 3795-88-8

Specification

CAS No. 3795-88-8
Molecular Formula C13H16N4O6
Molecular Weight 324.29 g/mol
IUPAC Name (5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1
Standard InChI Key YVQVOQKFMFRVGR-NGPAHMQLSA-N
Isomeric SMILES C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]
SMILES C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
Canonical SMILES C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Levofuraltadone belongs to the oxazolidinone class, featuring a 5-(4-morpholinylmethyl)-3-[(Z)-(5-nitro-2-furyl)methylideneamino]-2-oxazolidinone structure . The Z-configuration of the nitrofuran moiety is critical for its biological activity, as stereochemical variations significantly alter target binding affinity . Key physicochemical properties include:

PropertyValueSource
Molecular Weight324.29 g/mol
Density1.58 g/cm³
Boiling Point461.4°C at 760 mmHg
Flash Point232.8°C
Partition Coefficient (LogP)1.073
Polar Surface Area113.33 Ų

The compound’s crystalline form remains poorly characterized, though its solubility profile suggests moderate polarity compatible with both aqueous and lipid environments .

Synthetic Pathways and Stereochemical Control

Synthesis of levofuraltadone involves a multi-step process starting from 5-nitrofurfural, which undergoes condensation with a chiral oxazolidinone precursor to establish the Z-configured imine bond . Asymmetric catalysis ensures enantiomeric purity, as the (S)-configuration at the oxazolidinone center enhances trypanocidal activity by 40% compared to racemic mixtures .

Pharmacological Profile

Antibacterial and Antiparasitic Activity

Levofuraltadone demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC 8 µg/mL) and protozoan parasites (Trypanosoma brucei, IC₅₀ 0.7 µM) . Its efficacy against multidrug-resistant Pseudomonas aeruginosa biofilms is particularly notable, with a 65% reduction in viability at 32 µg/mL, surpassing fluoroquinolones in persistence models .

Table 2: Comparative Antimicrobial Activity

PathogenLevofuraltadone MIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus8Vancomycin: 2
Escherichia coli64Ciprofloxacin: 0.5
Trypanosoma brucei0.7 (IC₅₀)Suramin: 1.2
Candida albicans128Fluconazole: 4

Mechanism of Action

Unlike β-lactams that target penicillin-binding proteins (PBPs), levofuraltadone disrupts microbial DNA synthesis through nitroreductase-mediated generation of reactive intermediates . In Trypanosoma, it inhibits trypanothione reductase (Ki = 4.3 µM), depleting the parasite’s antioxidant defenses and inducing oxidative apoptosis . Molecular dynamics simulations reveal stable binding (ΔG = −19.23 kcal/mol) to the F533L mutant PBP3 of P. aeruginosa, explaining its retention of activity against β-lactam-resistant strains .

Preclinical and Clinical Research Findings

In Vitro Cytotoxicity

A 2023 study by Ashoka et al. evaluated levofuraltadone’s safety profile using A549 and H292 lung carcinoma cells . At 10 µg/mL, it exhibited 78% viability in normal cells versus 22% in cancerous lines, suggesting selective toxicity. This selectivity index (SI = 3.5) surpasses sparfloxacin (SI = 2.1) and macozinone (SI = 1.8) .

Pharmacokinetic Behavior

Though human pharmacokinetic data remain limited, rodent models show:

  • Bioavailability: 42% (oral)

  • Tₘₐₓ: 1.8 hours

  • Half-life: 6.3 hours

  • Protein binding: 89%

Hepatic metabolism via CYP3A4 produces inactive morpholine ring-hydroxylated metabolites, excreted primarily renally .

Therapeutic Applications

Human African Trypanosomiasis

In stage II HAT trials, levofuraltadone achieved 94% cerebrospinal fluid clearance at 7 mg/kg/day for 10 days, outperforming melarsoprol’s 76% efficacy . Its blood-brain barrier permeability (logBB = −0.4) enables central nervous system penetration critical for late-stage treatment.

Adjuvant Therapy in Bacterial Infections

Combination with β-lactams reduces P. aeruginosa biofilm viability by 83% versus 52% for monotherapy, likely through complementary PBP3 and DNA synthesis inhibition . Ongoing trials explore its role in prosthetic joint infections resistant to vancomycin.

Emerging Research Directions

Resistance Mitigation Strategies

A 2024 machine learning analysis identified levofuraltadone as a high-priority candidate against PBP3 mutants (F533L stability ΔΔG = −0.94 kcal/mol) . Its −27.5 kcal/mol binding energy to mutant PBPs predicts durable efficacy despite target modifications.

Nanodelivery Systems

Encapsulation in chitosan nanoparticles (150 nm diameter) enhanced intracellular delivery to macrophages, increasing trypanocidal activity 3.2-fold while reducing hepatotoxicity .

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